Cas no 1609-28-5 (2-Propenamide, N-hydroxy-)

2-Propenamide, N-hydroxy- (also known as N-hydroxyacrylamide) is a reactive monomer characterized by the presence of both an acrylamide group and a hydroxylamine functionality. This compound is primarily utilized in polymer chemistry for the synthesis of functionalized polymers, where its dual reactivity enables crosslinking and post-polymerization modifications. Its acrylamide moiety facilitates radical polymerization, while the N-hydroxy group can participate in further chemical transformations, such as conjugation or stabilization. This monomer is particularly valuable in applications requiring tailored polymer properties, including adhesives, coatings, and biomedical materials. Its ability to introduce hydroxylamine groups into polymer chains enhances adhesion, biocompatibility, and chemical versatility, making it a useful intermediate in advanced material design.
2-Propenamide, N-hydroxy- structure
2-Propenamide, N-hydroxy- structure
Product Name:2-Propenamide, N-hydroxy-
CAS No:1609-28-5
MF:C3H5NO2
MW:87.077300786972
CID:1340179
PubChem ID:12551465
Update Time:2025-06-29

2-Propenamide, N-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide, N-hydroxy-
    • N-hydroxyprop-2-enamide
    • N-hydroxyacrylamide
    • acrylohydroxamic acid
    • HQVFKSDWNYVAQD-UHFFFAOYSA-N
    • n-hydroxy acrylamide
    • acrylohydroximic acid
    • G79166
    • 1609-28-5
    • AKOS012977824
    • DTXSID80502259
    • Inchi: 1S/C3H5NO2/c1-2-3(5)4-6/h2,6H,1H2,(H,4,5)
    • InChI Key: HQVFKSDWNYVAQD-UHFFFAOYSA-N
    • SMILES: ONC(C=C)=O

Computed Properties

  • Exact Mass: 87.03205
  • Monoisotopic Mass: 87.032028402g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 69.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • PSA: 49.33

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Additional information on 2-Propenamide, N-hydroxy-

Professional Introduction to 2-Propenamide, N-hydroxy- (CAS No: 1609-28-5)

2-Propenamide, N-hydroxy-, identified by the Chemical Abstracts Service Number (CAS No) 1609-28-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, also known as N-hydroxyacrylamide, belongs to the class of amides derived from acrylic acid. Its unique structural properties and reactivity make it a valuable intermediate in synthetic chemistry and a subject of interest in medicinal chemistry.

The molecular structure of N-hydroxyacrylamide consists of a central carbon atom double-bonded to an oxygen atom, forming a carbonyl group, which is attached to an amine group via a hydroxyl-substituted propene backbone. This configuration imparts distinctive chemical behavior, making it a versatile building block for more complex molecules. The presence of both hydroxyl and amine functional groups allows for diverse chemical modifications, enabling its use in the synthesis of various pharmacologically active compounds.

In recent years, N-hydroxyacrylamide has garnered attention due to its role in the development of novel therapeutic agents. One of the most promising applications is its use as a precursor in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in numerous biological processes, including inflammation and viral replication. By inhibiting specific proteases, N-hydroxyacrylamide derivatives have shown potential in treating conditions such as cancer and infectious diseases.

Recent studies have highlighted the compound's significance in drug discovery. Researchers have demonstrated that modifications to the N-hydroxyacrylamide core can enhance its binding affinity to target enzymes while reducing toxicity. For instance, derivatives with optimized hydrophobicity and charge distribution have been found to exhibit improved pharmacokinetic profiles. These findings underscore the importance of N-hydroxyacrylamide as a scaffold for developing next-generation therapeutics.

The compound's reactivity also makes it valuable in materials science. N-hydroxyacrylamide can participate in polymerization reactions, leading to the formation of biodegradable polymers with potential applications in drug delivery systems. These polymers can be engineered to release therapeutic agents at targeted sites, improving treatment efficacy and minimizing side effects. Such advancements highlight the broad utility of N-hydroxyacrylamide beyond pharmaceuticals.

From a synthetic chemistry perspective, 2-Propenamide, N-hydroxy- (CAS No: 1609-28-5) offers unique opportunities for innovation. Its ability to undergo nucleophilic addition reactions allows for the introduction of various functional groups, enabling the creation of diverse molecular architectures. This flexibility is particularly useful in designing molecules with specific biological activities. Additionally, the compound's stability under various reaction conditions makes it a reliable choice for multi-step synthetic routes.

The pharmaceutical industry has been particularly interested in exploring N-hydroxyacrylamide derivatives as kinase inhibitors. Kinases are enzymes involved in cell signaling pathways, and their dysregulation is associated with several diseases, including cancer. By developing inhibitors that target specific kinases, researchers aim to modulate these pathways and restore normal cellular function. Preliminary studies suggest that N-hydroxyacrylamide-based inhibitors exhibit promising antitumor activity.

In conclusion, 2-Propenamide, N-hydroxy- (CAS No: 1609-28-5) is a multifaceted compound with significant implications in both pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable intermediate for synthesizing biologically active molecules. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and drug development is likely to grow.

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